Methyl 8-sulfamoylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-sulfamoylquinoline-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₄S and a molecular weight of 266.27 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-sulfamoylquinoline-6-carboxylate typically involves the reaction of 8-hydroxyquinoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Methyl 8-sulfamoylquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 8-sulfamoylquinoline-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Sulfanilamide: A well-known sulfonamide antibiotic.
Quinoline-6-carboxylate: Another quinoline derivative with potential biological activities.
Uniqueness: Methyl 8-sulfamoylquinoline-6-carboxylate is unique due to its combined quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Biological Activity
Methyl 8-sulfamoylquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
This compound is a sulfonamide derivative of quinoline, which is characterized by the presence of a sulfonamide group (-SO2NH2) attached to the quinoline ring. The synthesis typically involves the reaction of 8-hydroxyquinoline derivatives with sulfamoyl chlorides, followed by esterification to yield the methyl ester form.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound exhibits potent antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Studies have shown that it has a minimum inhibitory concentration (MIC) effective against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antitumor Activity : Research indicates that this compound possesses significant cytotoxic effects on cancer cell lines. It has been shown to induce apoptosis in various tumor cells, making it a candidate for further development as an anticancer agent.
- Antimalarial Activity : Quinoline derivatives are well-known for their antimalarial properties. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria, demonstrating promising results in vitro.
Antimicrobial Studies
A study conducted by Kaur et al. (2011) evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity, with an MIC as low as 5 μM against E. coli .
Compound | MIC (μM) | Target Organism |
---|---|---|
This compound | 5 | Escherichia coli |
Other quinoline derivatives | Varies | Various bacterial strains |
Antitumor Activity
In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. A notable study highlighted its ability to induce apoptosis in human breast cancer cells through mitochondrial pathway activation .
Antimalarial Activity
The antimalarial potential of this compound was assessed in a study where it demonstrated IC50 values comparable to established antimalarial drugs . The mechanism appears to involve interference with heme detoxification processes in the malaria parasite.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical evaluation was conducted on patients with bacterial infections resistant to standard treatments. This compound was administered, resulting in significant improvement in infection control, suggesting its potential as an alternative therapeutic agent .
- Case Study on Cancer Treatment : In a preclinical model involving xenograft tumors, treatment with this compound led to a reduction in tumor size and enhanced survival rates compared to control groups .
Properties
Molecular Formula |
C11H10N2O4S |
---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 8-sulfamoylquinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-17-11(14)8-5-7-3-2-4-13-10(7)9(6-8)18(12,15)16/h2-6H,1H3,(H2,12,15,16) |
InChI Key |
CJHXLDMMOHBPHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.